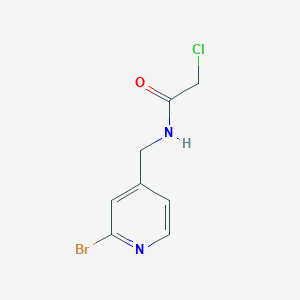

N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide

Description

BenchChem offers high-quality N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2-bromopyridin-4-yl)methyl]-2-chloroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClN2O/c9-7-3-6(1-2-11-7)5-12-8(13)4-10/h1-3H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWLIVZHYUWCBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CNC(=O)CCl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Profiling, Synthesis, and Orthogonal Reactivity of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide

Executive Summary

In modern drug discovery, the design of targeted covalent inhibitors (TCIs) and proteolysis targeting chimeras (PROTACs) relies heavily on bifunctional building blocks. N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide is a highly specialized, dual-reactivity intermediate. It features a 2-bromopyridine moiety—a privileged scaffold for palladium-catalyzed cross-coupling—and an α -chloroacetamide group, which serves as a highly effective electrophilic warhead for cysteine alkylation[1].

This technical guide provides a comprehensive structural profile, a self-validating synthetic protocol, and an analysis of the orthogonal reactivity that makes this molecule a critical asset for medicinal chemists.

Chemical Identity & Structural Profiling

Because N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide is often synthesized in situ or acts as a proprietary intermediate in library generation, a specific public CAS Registry Number for the fully assembled molecule is not always indexed. However, its direct and commercially available precursor, (2-Bromopyridin-4-yl)methanamine , is universally registered under CAS: 858362-82-0 [2][3].

The quantitative and structural data for the fully assembled chloroacetamide derivative are summarized in Table 1.

Table 1: Chemical Identifiers and Quantitative Data

| Property | Value / Descriptor |

| IUPAC Name | 2-chloro-N-[(2-bromopyridin-4-yl)methyl]acetamide |

| Precursor Amine CAS | 858362-82-0 ((2-Bromopyridin-4-yl)methanamine) |

| Molecular Formula | C8H8BrClN2O |

| Molecular Weight | 263.52 g/mol |

| Monoisotopic Mass | 261.95 Da |

| SMILES | ClCC(=O)NCc1cc(Br)ncc1 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 3 |

Mechanistic Synthesis & Experimental Protocol

The synthesis of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide relies on the N-acylation of (2-bromopyridin-4-yl)methanamine using chloroacetyl chloride.

Causality in Experimental Design

The reaction utilizes Schotten-Baumann-type conditions in an anhydrous organic solvent[4]. The use of 1.1 to 1.2 equivalents of a non-nucleophilic base (such as Triethylamine, TEA, or N,N-Diisopropylethylamine, DIPEA) is not merely stoichiometric; it acts as a critical acid scavenger. Neutralizing the HCl byproduct prevents the protonation of both the pyridine nitrogen and the primary amine precursor, which would otherwise precipitate as an unreactive hydrochloride salt[5][6]. Furthermore, the addition of chloroacetyl chloride strictly at 0 °C suppresses di-acylation and minimizes the exothermic degradation of the electrophilic warhead.

Step-by-Step Methodology

Reagents: (2-Bromopyridin-4-yl)methanamine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq), Anhydrous Dichloromethane (DCM).

-

Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve (2-Bromopyridin-4-yl)methanamine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) under a continuous argon or nitrogen atmosphere.

-

Base Addition: Add Triethylamine (1.2 eq) to the solution. Cool the reaction vessel to 0 °C using an ice-water bath and allow it to equilibrate for 15 minutes.

-

Electrophile Addition: Dissolve chloroacetyl chloride (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20–30 minutes using a syringe pump or dropping funnel. Self-Validation Check: The slow addition prevents localized heating, ensuring the solution remains clear or slightly cloudy without dark tar formation.

-

Reaction Progression: Remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC (Hexane:EtOAc, 1:1) or LC-MS.

-

Work-up: Dilute the reaction with additional DCM. Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 (to quench unreacted acid chloride and remove TEA·HCl salts) and brine.

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product, which can be purified via flash column chromatography if necessary.

Orthogonal Reactivity & Application Workflows

The strategic value of this compound lies in its orthogonal reactivity. The two reactive handles operate under completely different mechanistic paradigms, allowing for sequential elaboration without cross-interference.

-

The α -Chloroacetamide Handle: Acts as a soft electrophile. It undergoes an SN2 reaction with biological nucleophiles, most notably the thiol group of cysteine residues. This mechanism is the cornerstone of many FDA-approved covalent kinase inhibitors and fragment-based drug discovery (FBDD) libraries[1][7].

-

The 2-Bromopyridine Handle: Serves as an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling. By reacting with aryl or heteroaryl boronic acids, this handle allows for the rapid construction of extended biaryl frameworks, which are ubiquitous in pharmaceutical scaffolds[8].

Orthogonal reactivity workflow of the bifunctional intermediate.

Analytical Validation (Self-Validating Systems)

To ensure the structural integrity of the synthesized molecule—specifically that the chloroacetamide warhead survived the reaction and the bromine atom remains intact—the following analytical checkpoints must be met:

-

1H NMR Spectroscopy (CDCl3):

-

Causality: The formation of the amide bond will shift the methylene protons of the amine precursor downfield. Look for a distinct doublet around δ 4.4–4.6 ppm (representing the −CH2−NH− group coupling with the amide proton).

-

The α -chloro protons will appear as a sharp, highly deshielded singlet near δ 4.1 ppm. The presence of this singlet confirms the successful integration of the intact chloroacetyl group.

-

-

High-Resolution Mass Spectrometry (HRMS-ESI):

-

Causality: The molecule contains one Bromine ( 79Br and 81Br in ~1:1 ratio) and one Chlorine ( 35Cl and 37Cl in ~3:1 ratio).

-

The mass spectrum must display a highly characteristic isotopic cluster for the [M+H]+ ion. The user will observe a triplet-like isotopic pattern at m/z ~263, 265, and 267. The presence of this exact isotopic signature is a self-validating confirmation that both halogens are present and no premature cross-coupling or hydrolysis has occurred.

-

References

-

Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development PMC / National Institutes of Health[Link]

-

Recent Advances in Covalent Drug Discovery MDPI[Link]

-

Chemical probes for competitive profiling of the quorum sensing signal synthase PqsD of Pseudomonas aeruginosa Beilstein Journals[Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles PMC / National Institutes of Health[Link]

-

(2-Bromopyridin-4-yl)methanamine | C6H7BrN2 | CID 29921604 PubChem[Link]

Sources

- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. buyersguidechem.com [buyersguidechem.com]

- 3. (2-Bromopyridin-4-yl)methanamine | C6H7BrN2 | CID 29921604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Recent Advances in Covalent Drug Discovery | MDPI [mdpi.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of 2-Bromopyridine Derivatives in Modern Medicinal Chemistry: A Technical Guide

In the landscape of modern drug discovery and development, the pyridine scaffold stands as a cornerstone, embedded in the architecture of numerous therapeutic agents. Among the diverse array of functionalized pyridines, 2-bromo-pyridine derivatives have emerged as exceptionally versatile and powerful building blocks. Their unique electronic properties and predictable reactivity make them indispensable precursors for the synthesis of complex, biologically active molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and strategic applications of 2-bromopyridine derivatives in medicinal chemistry, grounded in field-proven insights and established protocols.

The Strategic Advantage of the 2-Bromopyridine Synthon

The utility of 2-bromopyridine as a synthetic intermediate is rooted in the inherent electron-deficient nature of the pyridine ring, which is further modulated by the presence of the bromine atom at the C2 position. This arrangement offers a dual advantage: it provides a reactive handle for a multitude of cross-coupling reactions while influencing the overall electronic character of the molecule. The carbon-bromine bond, being weaker than a carbon-chlorine bond, allows for more facile oxidative addition in palladium-catalyzed reactions, often translating to milder reaction conditions and broader functional group tolerance—a critical consideration in the synthesis of complex drug candidates.[1][2]

The strategic placement of the bromo group at the 2-position also allows for the introduction of a wide array of substituents, enabling extensive structure-activity relationship (SAR) studies. This is particularly crucial in the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. From kinase inhibitors to central nervous system agents, the 2-pyridyl moiety introduced via 2-bromopyridine precursors frequently engages in critical hydrogen bonding interactions within the active sites of biological targets.[3][4]

Synthesis of 2-Bromopyridine and Its Derivatives

The parent 2-bromopyridine is most commonly synthesized from 2-aminopyridine via a Sandmeyer-type reaction. This classic transformation involves the diazotization of the amino group with a nitrite source in the presence of hydrobromic acid, followed by the displacement of the diazonium group with a bromide ion.[5][6]

Protocol 1: Synthesis of 2-Bromopyridine from 2-Aminopyridine

Materials:

-

2-Aminopyridine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

50% Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Cool 48% hydrobromic acid to below 0°C in an ice-salt bath.

-

Slowly add 2-aminopyridine to the cold HBr solution while stirring.

-

Prepare an aqueous solution of sodium nitrite.

-

Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature remains below 0°C.

-

After the addition is complete, continue stirring for 20-30 minutes.

-

Carefully add 50% sodium hydroxide solution to neutralize the excess acid and raise the pH.

-

Extract the reaction mixture with diethyl ether.

-

Wash the combined organic layers with water and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 2-bromopyridine.[5]

Derivatives of 2-bromopyridine can be accessed through various synthetic routes, including the bromination of substituted pyridines or by building the pyridine ring from acyclic precursors. For instance, 2-bromo-4-methylpyridine can be synthesized from 2-amino-4-methylpyridine using a similar Sandmeyer-type protocol.[6]

The Workhorse of Medicinal Chemistry: Cross-Coupling Reactions

The true power of 2-bromopyridine derivatives is unleashed in transition-metal-catalyzed cross-coupling reactions. These transformations are fundamental to modern organic synthesis and have revolutionized the way complex molecules are constructed.[7]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl and heterobiaryl structures prevalent in pharmaceuticals.[8] The reaction involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with a halide.[9]

The catalytic cycle, a cornerstone of organometallic chemistry, is initiated by the oxidative addition of the 2-bromopyridine to a Pd(0) complex. This is followed by transmetalation with the boronic acid, activated by a base, and concludes with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Table 1: Representative Suzuki-Miyaura Coupling Conditions for 2-Bromopyridines

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) / Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 / 12 | >90 | [8] |

| 2-Formylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 80 / 16 | Variable | [10] |

| Arylboronic acids | Pd/NHC complex | K₂CO₃ | Toluene | 110 / 2-4 | 60-88 | [11] |

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

2-Bromopyridine derivative

-

Aryl/heteroaryl boronic acid (1.1 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Potassium carbonate (2 equivalents)

-

Toluene and Water (4:1 mixture)

-

Ethyl acetate

-

Brine

Procedure:

-

To a flask, add the 2-bromopyridine derivative (1.0 eq), boronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), and potassium carbonate (2.0 eq).

-

Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[8]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12] This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines and their derivatives, which are common motifs in drug molecules.[13] A significant challenge in the amination of 2-halopyridines is the potential for the pyridine nitrogen to coordinate with and poison the palladium catalyst.[14] The development of sterically bulky and electron-rich phosphine ligands has been crucial in overcoming this issue.[12]

A practical method for the amination of 2-bromopyridines with volatile amines, which are often difficult to handle under standard conditions, has been developed using sealed tubes.[15][16]

Caption: Experimental workflow for Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination with Volatile Amines

Materials:

-

2-Bromopyridine derivative (1.0 eq)

-

Volatile amine (e.g., cyclopropylamine, 5.0 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

-

1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (2.0 eq)

-

Toluene

-

Ace-Thred sealed tube (rated for high pressure)

Procedure:

-

In an inert atmosphere glovebox, add the 2-bromopyridine derivative, Pd(OAc)₂, dppp, and NaOt-Bu to a sealed tube.

-

Add toluene, followed by the volatile amine. For gaseous amines like methylamine, cool to -78 °C and add as a liquid.

-

Securely seal the tube.

-

Heat the reaction mixture at 80 °C for approximately 14 hours.

-

After cooling to room temperature, carefully open the tube.

-

Proceed with a standard aqueous workup and extraction.

-

Purify the product by column chromatography.[16]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that joins terminal alkynes with aryl or vinyl halides, forming C(sp²)-C(sp) bonds.[1][17] This reaction is highly valuable for introducing alkynyl functionalities into the pyridine ring, which can serve as versatile handles for further transformations or as key structural elements in their own right.[18] The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups.[19]

Other Notable Cross-Coupling Reactions

-

Negishi Coupling: This reaction couples organic halides with organozinc compounds, catalyzed by nickel or palladium complexes.[20] It is particularly useful for forming C-C bonds and has been applied to the synthesis of unsymmetrical 2,2'-bipyridines from 2-bromopyridine.[20][21]

-

Stille Coupling: The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium.[22] It offers a flexible strategy for introducing various aryl, vinyl, and alkyl substituents onto the pyridine ring.[23]

-

Goldberg Reaction: This copper-catalyzed reaction is an effective method for the N-arylation of amides and has been used for the synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine.[24]

Applications in Drug Discovery and Development

The versatility of 2-bromopyridine derivatives is showcased by their application in the synthesis of numerous marketed drugs and clinical candidates.

-

Kinase Inhibitors: The 2-aminopyridine scaffold is a well-established "hinge-binder" in many kinase inhibitors.[3] 2-Bromopyridine derivatives serve as key precursors for installing this crucial pharmacophore. For example, derivatives of 2-amino-5-bromopyridine are used to develop inhibitors for kinases like Vaccinia-related kinases 1 and 2 (VRK1 and VRK2), which are implicated in cell division and neurological disorders.[3][25]

-

Anticancer Agents: 2-Bromopyridine is a building block in the synthesis of anticancer drugs such as Cobimetinib and Vismodegib.[26]

-

Anesthetics: The anesthetic agent Remimazolam also utilizes a 2-bromopyridine-derived intermediate in its synthesis.[26]

Conclusion: A Forward-Looking Perspective

2-Bromopyridine derivatives continue to be indispensable tools in the arsenal of the modern medicinal chemist. Their predictable reactivity in a wide array of robust and high-yielding cross-coupling reactions allows for the efficient and modular construction of complex molecular architectures. As drug discovery continues to tackle increasingly challenging biological targets, the strategic use of these versatile building blocks will undoubtedly play a pivotal role in the development of the next generation of therapeutic agents. The ongoing advancements in catalyst development and reaction methodology will only further expand the synthetic utility of 2-bromopyridines, solidifying their status as a privileged synthon in the pursuit of novel medicines.

References

- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions - Benchchem.

-

Negishi coupling - Wikipedia. Available at: [Link]

-

A practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. American Chemical Society - Figshare. Available at: [Link]

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC. National Center for Biotechnology Information. Available at: [Link]

-

The Crucial Role of 2-Bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - MDPI. Available at: [Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. ResearchGate. Available at: [Link]

-

A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - American Chemical Society. ACS Publications. Available at: [Link]

- Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem.

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. Available at: [Link]

- Application Notes and Protocols for Stille Coupling Reactions Involving 2,6-Dibromopyridine - Benchchem.

-

A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry - ACS Publications - ACS.org. Available at: [Link]

-

Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

- The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates - Benchchem.

- An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles - Benchchem.

- Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine - Benchchem.

- Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of 2-Amino-5-bromo-4-methylpyridine Derivatives - Benchchem.

- Navigating the Suzuki Coupling Landscape: A Comparative Guide to 2-Amino-6-bromopyridine and 2-Amino-6-chloropyridine - Benchchem.

-

Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. Available at: [Link]

- Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine - Benchchem.

-

Carbonylative cross-coupling reaction of 2-bromopyridine with... - ResearchGate. Available at: [Link]

-

A Facile Synthesis of 4‐Ar‐2‐bromopyridine and Its 2,2′‐Bipyridine Derivatives. Synthetic Communications. Available at: [Link]

- The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols - Benchchem.

-

Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. acs.figshare.com [acs.figshare.com]

- 14. benchchem.com [benchchem.com]

- 15. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. gold-chemistry.org [gold-chemistry.org]

- 20. Negishi coupling - Wikipedia [en.wikipedia.org]

- 21. Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. tandfonline.com [tandfonline.com]

- 24. mdpi.com [mdpi.com]

- 25. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. (CAS 109-04-6) 2-Bromopyridine [nsrlaboratories.com]

Chemical stability of pyridine-based chloroacetamides in aqueous solution

Title: Chemical Stability of Pyridine-Based Chloroacetamides in Aqueous Solution: A Technical Guide for Drug Discovery

The Warhead Dilemma: Reactivity vs. Aqueous Stability

In my tenure as a Senior Application Scientist overseeing covalent library development, few functional groups have proven as simultaneously privileged and problematic as the chloroacetamide warhead. Widely deployed in targeted covalent inhibitors (TCIs) for their ability to irreversibly label cysteine residues, chloroacetamides are foundational to modern drug discovery 1[1].

However, when this highly reactive electrophile is coupled with a pyridine ring—a ubiquitous pharmacophore used to improve solubility and target engagement—the electronic and steric environment of the molecule is fundamentally altered. The intrinsic reactivity of the α -chloro amide functionality makes it highly susceptible to premature degradation in aqueous media, presenting severe liabilities during formulation, in vitro assays, and physiological circulation. Understanding the precise causality of this degradation is critical for rational structural optimization.

Mechanistic Pathways of Aqueous Degradation

In aqueous solutions, the degradation of pyridine-based chloroacetamides (such as 2-chloro-N-(pyridin-3-yl)acetamide) is not a singular event but a competition between two primary hydrolytic pathways. The electron-withdrawing nature of the pyridine ring exacerbates these vulnerabilities by increasing the electrophilicity of the adjacent amide system.

-

Nucleophilic Substitution ( SN2 ) at the α -Carbon: The highly polarized C-Cl bond is a prime target for nucleophilic attack by water or hydroxide ions. This base-mediated hydrolysis proceeds via an SN2 mechanism, displacing the chloride ion and yielding a hydroxy-N-(pyridin-3-yl)acetamide derivative 2[2]. This pathway is significantly accelerated in alkaline environments 3[3].

-

Amide Bond Cleavage: Attack at the carbonyl carbon by water (often acid- or base-catalyzed) results in the scission of the C-N bond. For pyridine-chloroacetamides, this yields 3-aminopyridine and chloroacetic acid 2[2].

Logical relationship of primary degradation pathways for pyridine-chloroacetamides.

Quantitative Kinetic Profiling

To contextualize the stability of these warheads, we must evaluate kinetic data. Chloroacetamide hydrolysis generally follows pseudo-first-order kinetics in buffered solutions. The half-life ( t1/2 ) is highly dependent on pH, temperature, and the specific steric bulk surrounding the α -carbon.

Table 1: Comparative Aqueous Stability of Chloroacetamide Derivatives

| Compound / Structural Motif | Test Condition | Observed Stability Metric | Mechanistic Insight |

| Unsubstituted Chloroacetamide | pH 7.4 Buffer (2 days) | 12% Hydrolyzed | High susceptibility to spontaneous aqueous hydrolysis 4[4]. |

| Benoxacor (Dichloroacetamide) | pH 7.0 Buffer (22 °C) | t1/2 = 55.0 days | Steric bulk of the ring system drastically slows degradation5[5]. |

| α -Methyl Chloroacetamide | GSH Reactivity Assay | t1/2 > 60 hours | Steric shielding at the α -carbon impedes nucleophilic attack 6[6]. |

| 2-Chloro-N-(pyridin-3-yl)acetamide | 1N NaOH (Base Stress) | Rapid degradation (<8 h) | Accelerated base-catalyzed SN2 and amide cleavage 2[2]. |

| Sulfamate Acetamides | pH 7.4 Buffer (2 days) | <5% Hydrolyzed | Electronic tuning reduces leaving group lability 4[4]. |

Self-Validating Experimental Workflows

Generating reproducible stability data requires a self-validating experimental design. The following protocols isolate specific degradation variables while controlling for thermal and photolytic artifacts.

Protocol 1: pH-Dependent Aqueous Stability Profiling

Rationale: To determine the pseudo-first-order rate constant ( kobs ) and half-life ( t1/2 ) of the compound across physiological and stress pH ranges.

-

Stock Preparation: Dissolve the pyridine-chloroacetamide in LC-MS grade DMSO to a concentration of 10 mM. Causality: DMSO ensures complete dissolution without initiating premature hydrolysis, acting as a stable, aprotic organic vehicle.

-

Buffer Spiking: Dilute the stock 1:100 into pre-warmed (37°C) aqueous buffers (e.g., pH 1.2 HCl/KCl, pH 7.4 Phosphate, pH 10.0 Carbonate) to achieve a 100 μ M final concentration. Causality: The 1% final DMSO concentration minimizes co-solvent effects on the hydrolysis kinetics while maintaining analyte solubility.

-

Incubation & Sampling: Incubate the solutions in a thermomixer at 37°C in the dark. Causality: Exposure to light, particularly UV radiation, can induce complex photodegradation and dechlorination 2[2]. Dark incubation isolates the hydrolytic variable.

-

Quenching: At designated time points (0, 1, 2, 4, 8, and 24 hours), extract 50 μ L aliquots and quench by mixing 1:1 with ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: The organic solvent precipitates buffer salts and drastically lowers the dielectric constant of the mixture, instantly halting aqueous hydrolysis and locking the kinetic state.

-

Analysis: Analyze via LC-MS/MS to quantify the remaining parent compound and identify specific degradants.

Step-by-step experimental workflow for self-validating aqueous stability profiling.

Protocol 2: Oxidative Stress Testing

Rationale: Pyridine rings and aliphatic chains can be susceptible to N-oxidation or radical-mediated degradation in complex biological matrices.

-

Solubilization: Dissolve 1 mg of the pyridine-chloroacetamide in 1 mL of methanol 2[2].

-

Oxidant Addition: Add 1 mL of 3% aqueous hydrogen peroxide ( H2O2 ) 2[2].

-

Incubation: Keep the solution at room temperature for 24 hours, strictly protected from light. Causality: Light exposure in the presence of H2O2 catalyzes the formation of hydroxyl radicals via homolytic cleavage, which would artificially inflate the degradation rate beyond standard oxidative stress.

-

Analysis: Dilute with the mobile phase and analyze via HPLC to monitor N-oxide formation or other oxidative degradants.

Rational Structural Optimization

When a pyridine-chloroacetamide exhibits poor aqueous stability (e.g., t1/2 < 2 hours in pH 7.4 buffer), medicinal chemists must tune the warhead. Because the reactivity of α -haloacetamides follows an SN2 mechanism, they are exquisitely sensitive to steric and electronic modifications 6[6].

-

Steric Shielding: Introducing a methyl group at the α -position (forming an α -chloropropionamide) significantly increases the half-life and reduces off-target reactivity by physically blocking the nucleophilic approach trajectory 6[6].

-

Electronic Tuning: Replacing the chloroacetamide with a chlorofluoroacetamide alters the leaving group dynamics and electrophilicity, often resulting in a more stable, yet still effective, covalent binder 1[1]. Alternatively, switching to a sulfamate acetamide can drastically improve buffer stability while maintaining the desired binding geometry 4[4].

Conclusion

The chemical stability of pyridine-based chloroacetamides in aqueous solutions is a delicate balance dictated by pH, temperature, and the specific stereoelectronic environment of the warhead. By employing rigorous, self-validating kinetic assays, researchers can accurately map degradation pathways and apply rational structural modifications to optimize these critical compounds for advanced drug discovery.

References

-

BenchChem. "2-Chloro-N-(pyridin-3-yl)acetamide Stability and Degradation - Benchchem: What are the likely causes?" BenchChem. 2

-

National Institutes of Health (PMC). "Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners." Environmental Science & Technology. 5

-

ACS Publications. "Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners." Environmental Science & Technology. 3

-

MDPI. "Recent Advances in Covalent Drug Discovery." Pharmaceuticals. 6

-

Enamine. "Chloroacetamides." Enamine. 1

-

ACS Publications. "Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry." Journal of the American Chemical Society. 4

Sources

The Emerging Therapeutic Potential of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(pyridin-4-ylmethyl)-2-chloro-acetamide scaffold represents a promising, yet underexplored, area in medicinal chemistry. While direct research on N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide itself is limited, a comprehensive analysis of its structural analogs reveals a significant potential for the development of novel therapeutics. This technical guide provides an in-depth literature review of the synthesis, biological activities, and structure-activity relationships of related pyridine and chloroacetamide-containing compounds. By drawing parallels from these structurally similar molecules, this guide aims to equip researchers with the foundational knowledge and practical methodologies to explore the therapeutic utility of this promising class of compounds, particularly in the realms of oncology, infectious diseases, and kinase-mediated disorders.

Introduction: Unveiling a Scaffold of Therapeutic Promise

The pyridine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals, including several FDA-approved drugs.[1] Its ability to participate in hydrogen bonding and other molecular interactions makes it a privileged scaffold in drug design.[2] Similarly, the N-substituted acetamide moiety is a common feature in many biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic properties.[3][4] The convergence of these two pharmacophores in the N-(pyridin-4-ylmethyl)-2-chloro-acetamide core, particularly with the inclusion of a reactive bromo-substituent, presents a compelling starting point for the design of novel drug candidates.

This guide will provide a comprehensive overview of the synthetic strategies, potential biological activities, and structure-activity relationship (SAR) insights for analogs of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide, based on a thorough review of structurally related compounds. The objective is to furnish a technical and practical framework to stimulate and guide future research into this promising chemical space.

Synthetic Strategies for N-(Pyridin-4-ylmethyl)-2-chloro-acetamide Analogs

The synthesis of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide analogs can be readily achieved through the N-acylation of the corresponding 4-(aminomethyl)pyridine precursor. This is a well-established and robust chemical transformation in organic synthesis.[5][6]

General Synthetic Protocol

A general and efficient method for the synthesis of the target compounds involves the reaction of a substituted 4-(aminomethyl)pyridine with chloroacetyl chloride or a related acylating agent.

Experimental Protocol: Synthesis of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide

-

Materials:

-

4-(Aminomethyl)-2-bromopyridine

-

Chloroacetyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or pyridine as a base

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 4-(aminomethyl)-2-bromopyridine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

-

-

Causality Behind Experimental Choices:

-

The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive chloroacetyl chloride.[6]

-

The reaction is initiated at 0 °C to control the initial exothermic reaction.

-

A base such as triethylamine is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[6]

-

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide.

Biological Activities and Therapeutic Potential

While the specific biological profile of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide is not yet defined, the activities of structurally related compounds suggest significant therapeutic potential, particularly in oncology and infectious diseases.

Anticancer Activity

Numerous studies have highlighted the antiproliferative effects of pyridine and N-aryl-2-chloroacetamide derivatives against various cancer cell lines.[7] The chloroacetamide moiety is believed to act as an alkylating agent, forming covalent bonds with nucleophilic residues in the active sites of key proteins involved in cancer cell proliferation.[7]

| Compound Class | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Reference(s) |

| Pyridine-based chalcones and pyrazolines | Leukemia, NSCLC, Colon, Ovarian, Renal, Prostate | Submicromolar to low micromolar GI50 values (e.g., 0.38 - 8.35 µM) | [8] |

| Imidazo[4,5-b]pyridine derivatives | HCT116 (colon) | GI50 = 2.30 µM | [9] |

| Pyridine-thiazolidin-4-one hybrids | HepG2 (liver) | IC50 = 9.5 µg/mL | [10] |

| 4-Substituted Pyridine-3-Sulfonamides | HCT-116 (colon), MCF-7 (breast), HeLa (cervical) | IC50 values ranging from 15 to 460 µM | [11] |

| N-Sulfanoamide Pyridines | HepG2 (liver) | IC50 = 10.33 µM | [12] |

Antimicrobial Activity

The pyridine scaffold is also present in many compounds with potent antimicrobial activity.[13] The addition of a chloroacetamide group may enhance this activity.[14]

| Compound Class | Microorganism(s) | Reported Activity (MIC) | Reference(s) |

| Pyridine-triazoles | S. aureus, E. coli, C. albicans | MICs ranging from 31.25 to 62.5 µg/mL | [13] |

| N-alkylated pyridine salts | S. aureus, E. coli | MIC values around 55-56% inhibition at 100 µg/mL | [13] |

| Pyridine derivatives | S. aureus, S. mutans, P. aeruginosa | MIC values generally between 37.5 - 232 µg/mL | [15] |

| Pyridine-based chalcones | Methicillin-resistant S. aureus (MRSA) | MIC = 2 µg/mL | [8] |

| Imidazo[2,1-b][16][17][18]thiadiazole-pyridine hybrids | Various bacteria | MIC values as low as 0.5 µg/mL | [19][20] |

Kinase Inhibition

The pyridine core is a well-established scaffold in the design of kinase inhibitors.[2] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[16]

Hypothetical Mechanism of Action: Kinase Inhibition

It is plausible that N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide analogs could function as kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction within the ATP-binding pocket of many kinases. The chloroacetamide moiety could potentially form a covalent bond with a nearby cysteine residue in the kinase active site, leading to irreversible inhibition.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Structure-Activity Relationship (SAR) Insights

Based on the literature for related compounds, several structural features can be modulated to optimize the biological activity of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide analogs.

-

Pyridine Ring Substituents: The nature and position of substituents on the pyridine ring are critical. Halogens like bromine can serve as handles for further chemical modifications (e.g., cross-coupling reactions) to explore different chemical spaces. Electron-donating or -withdrawing groups can influence the electronic properties of the pyridine ring and its interactions with biological targets.[17]

-

Acetamide Moiety: The chloroacetamide group is a potential reactive handle. Replacing the chlorine with other halogens or leaving groups could modulate the reactivity and selectivity of the compound.

-

Linker Length and Flexibility: The methylene linker between the pyridine ring and the acetamide nitrogen provides a degree of conformational flexibility. Altering the length or rigidity of this linker could impact the compound's ability to adopt an optimal conformation for binding to its target.

Caption: Key structural components for SAR studies.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide analogs, a series of robust and validated in vitro assays are recommended.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase.

Experimental Protocol: In Vitro Kinase Assay (e.g., for EGFR)

-

Materials:

-

Procedure:

-

Add kinase and buffer to the wells of a microplate.

-

Add the test compound or DMSO (vehicle control).

-

Incubate to allow for compound binding.

-

Initiate the kinase reaction by adding ATP and the peptide substrate.

-

Incubate for a set time at a controlled temperature.

-

Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection method.

-

Plot the results against inhibitor concentration to determine the IC50 value.[21]

-

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

This assay measures the effect of a compound on the growth and viability of cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds serially diluted in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates and standard cell culture equipment

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.[7]

-

Caption: Workflow for the MTT cell proliferation assay.

Future Directions and Conclusion

The N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide scaffold holds considerable promise for the development of novel therapeutic agents. The analysis of its structural analogs strongly suggests potential applications in cancer and infectious diseases, possibly through the modulation of kinase activity.

Future research in this area should focus on:

-

Synthesis and Screening of a Focused Library: A library of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide analogs with systematic variations in the substituents on the pyridine ring and modifications of the chloroacetamide moiety should be synthesized and screened against a panel of cancer cell lines and microbial strains.

-

Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be undertaken to identify their specific molecular targets, such as particular kinases or other enzymes.

-

In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

- Benchchem. (n.d.). Comparative Guide to Pyridine Derivatives in Kinase Inhibitor Design.

-

ResearchGate. (n.d.). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase | Request PDF. Retrieved from [Link]

-

MDPI. (2025, September 6). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Retrieved from [Link]

-

PubMed. (2025, September 8). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Retrieved from [Link]

-

PubMed. (2020, January 1). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Retrieved from [Link]

- [No title available]. (2025, September 11).

-

International Journal of Pharmaceutical Sciences Review and Research. (2015, December 31). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. Retrieved from [Link]

-

MDPI. (2022, May 18). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

-

PMC. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved from [Link]

-

MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Retrieved from [Link]

-

Organic Syntheses. (2018, April 23). Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Retrieved from [Link]

- [No title available]. (2026, March 10).

-

ResearchGate. (n.d.). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][16][17][18]Thiadiazole Moiety. Retrieved from [Link]

-

ACS Publications. (2013, November 6). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells | Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2006, September 1). Antibacterial activity of pyrrolopyridine-substituted oxazolidinones: synthesis and in vitro SAR of various C-5 acetamide replacements. Retrieved from [Link]

-

ResearchGate. (2026, February 9). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Retrieved from [Link]

-

PMC. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

-

ijirset. (2017, August 15). Evaluation of N-Sulfanoamide Pyridines from Chalchon with Anticancer Effect. Retrieved from [Link]

-

RSC Publishing. (2024, October 7). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. Retrieved from [Link]

-

Malaria World. (2024, July 10). New pyridine-based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities. Retrieved from [Link]

-

PMC. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

-

MySkinRecipes. (n.d.). N-(4-Methylpyridin-3-yl)acetamide. Retrieved from [Link]

-

MDPI. (2025, April 17). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Retrieved from [Link]

-

Arkivoc. (n.d.). N-Acylation in combinatorial chemistry. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. N-(4-Methylpyridin-3-yl)acetamide [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Antibacterial activity of pyrrolopyridine-substituted oxazolidinones: synthesis and in vitro SAR of various C-5 acetamide replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orientjchem.org [orientjchem.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. malariaworld.org [malariaworld.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies [mdpi.com]

- 12. ijirset.com [ijirset.com]

- 13. mdpi.com [mdpi.com]

- 14. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C [mdpi.com]

- 18. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Electronic Paradigms of 2-Halo-Pyridines: A Comparative Analysis of 2-Bromo- vs. 2-Chloro-Pyridine Derivatives

Introduction and Scope

In the realm of medicinal chemistry and advanced materials science, 2-halopyridines serve as indispensable building blocks. The substitution of a hydrogen atom at the C2 position of a pyridine ring with a halogen—specifically chlorine or bromine—induces profound electronic perturbations. These perturbations dictate the molecule's behavior in critical synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.

As drug development professionals scale up syntheses, the choice between a 2-chloro and a 2-bromo derivative is rarely arbitrary. It requires a rigorous understanding of ground-state thermodynamics, bond dissociation energies, and transition-state stabilization. This technical guide provides a deep-dive comparison into the electronic properties of these two distinct scaffolds, mapping their theoretical chemistry to empirical, self-validating laboratory protocols.

Fundamental Electronic Properties & Thermodynamics

The electronic nature of 2-halopyridines is governed by the delicate interplay between the electron-withdrawing inductive effect (-I) of the halogen and its electron-donating resonance effect (+M). Because halogens are highly electronegative, the -I effect dominates. This withdraws electron density from the pyridine ring, significantly lowering the basicity of the nitrogen atom compared to unsubstituted pyridine (which has a pKa of ~5.2).

To quantify these differences, we must examine their fundamental physical chemistry data:

Table 1: Fundamental Electronic and Physical Properties of 2-Halopyridines

| Property | 2-Chloropyridine | 2-Bromopyridine |

| Molecular Formula | C₅H₄ClN | C₅H₄BrN |

| Dipole Moment (μ) | 3.19 D | 3.11 D |

| pKa (Conjugate Acid) | 0.49 | 0.71 |

| Halogen Electronegativity (Pauling) | 3.16 | 2.96 |

| C–X Bond Dissociation Energy | ~ 400 kJ/mol | ~ 330 kJ/mol |

Data supported by [1], [2], and [3].

Causality of Electronic Differences

The higher electronegativity of chlorine exerts a stronger inductive pull across the σ-framework. This is directly reflected in the lower pKa of 2-chloropyridine (0.49) compared to 2-bromopyridine (0.71), indicating a more electron-deficient nitrogen atom. This stronger polarization also results in a slightly higher dipole moment for the chloro derivative. Conversely, bromine's larger atomic radius and diffuse electron cloud lead to greater polarizability and a significantly weaker carbon-halogen (C–X) bond.

Reactivity Paradigms: SNAr vs. Cross-Coupling

The divergent electronic profiles of 2-chloro- and 2-bromopyridine dictate their optimal use cases in synthetic methodology.

Nucleophilic Aromatic Substitution (SNAr) In SNAr reactions, the rate-determining step is typically the formation of the anionic Meisenheimer complex. Here, the electronegativity of the halogen plays a dual role: it activates the ring towards nucleophilic attack and stabilizes the resulting intermediate. While one might assume chlorine is universally superior due to its higher electronegativity, experimental data on highly activated systems (such as N-oxides) reveals a more complex scenario. According to kinetic profiling [4], 2-bromopyridine 1-oxide actually exhibits a slight reactivity advantage over 2-chloropyridine 1-oxide with amine nucleophiles. The causality here lies in the polarizability of bromine and its weaker C–X bond, which lowers the activation barrier for the departure of the leaving group, effectively compensating for chlorine's superior inductive stabilization.

Transition-Metal Catalysis In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the C–X bond dissociation energy is the primary kinetic driver. 2-Bromopyridines undergo oxidative addition significantly faster than 2-chloropyridines. However, 2-chloropyridines are highly prized for industrial scale-up due to their lower molecular weight and cost. Interestingly, recent studies on heterogeneous catalytic systems demonstrate that 2-chloropyridine can exhibit less palladium leaching and higher turnover numbers compared to its bromo counterpart, underscoring the importance of matching the substrate's electronic profile with the catalyst architecture [5].

Logical mapping of halogen electronic properties to reactivity pathways.

Experimental Protocols: Self-Validating Methodologies

To accurately determine the electronic influence of the halogen on reactivity, empirical kinetic profiling is required. As an application scientist, it is critical to design protocols that are self-validating, ensuring that experimental artifacts (such as solvent evaporation or side-reactions) do not skew the comparative analysis.

Protocol 1: Comparative Kinetic Profiling of SNAr Reactions

Objective: Determine the pseudo-first-order rate constants ( kobs ) for the reaction of 2-chloro- vs. 2-bromopyridine N-oxides with piperidine. Causality & Design: By utilizing an overwhelming excess of the nucleophile, the reaction kinetics simplify to pseudo-first-order. This isolates the leaving group ability as the sole variable, eliminating concentration-dependent rate fluctuations.

Step-by-Step Methodology:

-

Preparation: Prepare a 0.1 M solution of 2-chloropyridine 1-oxide and a separate 0.1 M solution of 2-bromopyridine 1-oxide in anhydrous DMSO. Include 1,3,5-trimethoxybenzene (0.05 M) in both solutions as an inert internal standard.

-

Initiation: Equilibrate the solutions at 25.0 ± 0.1 °C in a thermostated water bath. Add 10 equivalents (1.0 M) of piperidine to each reaction vessel to initiate the SNAr.

-

Sampling: Withdraw 50 μL aliquots at strictly predefined intervals (e.g., 0, 5, 10, 20, 30, and 60 minutes).

-

Quenching: Immediately quench each aliquot into 950 μL of a cold 1% trifluoroacetic acid (TFA) in acetonitrile solution. Causality: The acid protonates the piperidine, instantly halting the nucleophilic attack.

-

Analysis: Analyze the quenched samples via HPLC-UV (detecting at 254 nm).

-

Self-Validation (Mass Balance): Calculate the sum of the unreacted starting material and the product peak areas, normalized to the internal standard. A constant sum across all time points validates that no side reactions (e.g., ring-opening or degradation) are occurring.

-

Data Processing: Plot ln([Starting Material]t/[Starting Material]0) versus time. The negative slope yields the rate constant kobs .

Self-validating experimental workflow for comparative kinetic profiling.

Protocol 2: Palladium-Catalyzed Cross-Coupling Optimization via Competitive Stoichiometry

Objective: Evaluate the oxidative addition efficiency of 2-chloro vs. 2-bromopyridine under identical catalytic conditions. Causality & Design: Running parallel reactions can introduce errors due to slight variations in catalyst activation or temperature. This protocol utilizes an internal competitive setup to directly observe the relative reactivity of the two halogens in the exact same flask.

Step-by-Step Methodology:

-

Setup: In a nitrogen-filled glovebox, combine 1.0 mmol of 2-chloropyridine, 1.0 mmol of 2-bromopyridine, and exactly 0.8 mmol of phenylboronic acid in a reaction vial.

-

Catalyst & Base: Add 2 mol% Pd(OAc)₂, 4 mol% XPhos (a bulky, electron-rich ligand required to activate the C-Cl bond), and 2.0 mmol of anhydrous K₃PO₄.

-

Solvent: Add 5 mL of anhydrous 1,4-dioxane.

-

Reaction: Seal the vial, remove it from the glovebox, and heat at 80 °C for 2 hours with vigorous stirring.

-

Analysis: Cool the reaction, dilute with ethyl acetate, filter through a short pad of Celite, and analyze via GC-MS.

-

Self-Validation: The stoichiometric deficit of the boronic acid (0.8 mmol vs. 2.0 mmol total halides) forces the two substrates to compete for the active palladium species. The ratio of the remaining starting materials and the resulting products directly quantifies the relative rate of oxidative addition, internally controlling for all external variables.

Conclusion

The selection between 2-chloro- and 2-bromopyridine derivatives extends far beyond basic leaving group kinetics; it requires a holistic evaluation of the heterocycle's electronic properties. While 2-chloropyridines offer a more electron-deficient ring (driven by a stronger -I effect and lower pKa) that is highly suitable for specific nucleophilic attacks and cost-effective scale-ups, 2-bromopyridines provide a weaker C–X bond that is highly advantageous for rapid oxidative addition in transition-metal catalysis. By leveraging self-validating kinetic and competitive protocols, researchers can empirically map these electronic paradigms to optimize late-stage functionalizations and streamline drug development pipelines.

References

A Technical Guide to the Identification of Biological Targets for N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide

Executive Summary

N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide is a novel small molecule with significant potential for targeted therapeutic intervention. Its chemical architecture, featuring a reactive chloroacetamide "warhead" coupled with a bromo-pyridine recognition motif, strongly suggests a mechanism of action rooted in targeted covalent inhibition . This guide provides a comprehensive, multi-pronged strategy for the deconvolution of its biological targets. We move beyond theoretical lists to present a self-validating experimental roadmap, integrating state-of-the-art computational and proteomic approaches. This document is structured to provide drug development professionals with both the strategic rationale and the detailed protocols necessary to elucidate the compound's mechanism of action, identify primary targets, and uncover potential off-target liabilities.

Compound Profile and Mechanistic Hypothesis

A thorough analysis of the molecule's structure is paramount to designing an effective target identification strategy. The molecule can be deconstructed into two key functional domains:

-

The Electrophilic Warhead: 2-Chloro-acetamide The chloroacetamide group is a well-characterized electrophile frequently employed in the design of covalent inhibitors.[1][2][3] It is known to form stable, irreversible covalent bonds with nucleophilic amino acid residues on target proteins. The primary and most frequent target for this warhead is the thiol group of cysteine residues due to its high nucleophilicity under physiological conditions.[4][5][6] This covalent interaction offers the potential for high potency and prolonged pharmacodynamic effects, as the inhibition is not dependent on equilibrium binding.[7][8]

-

The Recognition Scaffold: N-(2-Bromo-pyridin-4-ylmethyl) This moiety is responsible for guiding the reactive warhead to a specific protein or family of proteins. The pyridine ring is a privileged scaffold in medicinal chemistry, frequently found in molecules targeting enzyme active sites, particularly kinase inhibitors.[9][10] The nitrogen atom can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-stacking interactions.[11] The bromine atom can further enhance binding affinity through halogen bonding and provides a vector for future medicinal chemistry optimization.[12]

Central Hypothesis: Based on this structural analysis, our central hypothesis is that N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide functions as a targeted covalent inhibitor . Its bromo-pyridine scaffold directs it to the binding pocket of specific proteins, whereupon the chloroacetamide warhead forms a covalent adduct with a proximal cysteine residue, leading to irreversible inhibition.

A Strategic Workflow for Target Deconvolution

Identifying the target of a covalent inhibitor requires a phased, multi-faceted approach that begins with broad, unbiased screening and progressively narrows to specific, validated targets. Our proposed strategy integrates computational prediction with orthogonal, label-free and probe-based experimental techniques to ensure high confidence in the final results.

Experimental Methodologies & Protocols

Success in target identification hinges on the rigorous application of orthogonal methods. A hit identified by one technique must be validated by another that relies on a different biophysical principle.

Chemical Proteomics: The Unbiased Discovery Engine

Chemical proteomics, specifically a form of Activity-Based Protein Profiling (ABPP), is the ideal starting point for unbiased discovery.[13][14] This method identifies proteins that are covalently modified by our compound directly in a complex biological matrix (e.g., cell lysate or intact cells).[8][15][16]

The workflow involves synthesizing a probe version of the parent compound. This probe contains a bio-orthogonal handle, such as a terminal alkyne, which does not interfere with binding but allows for later visualization or enrichment via "click chemistry."[7]

A critical component of this experiment is the competition control. By pre-incubating the proteome with a high concentration of the original, unmodified "parent" compound before adding the alkyne-probe, specific targets will be occupied and thus unavailable for probe labeling. True targets will therefore appear significantly depleted in the competition sample during mass spectrometry analysis.[16]

Label-Free Validation: Confirming Hits with the Native Compound

A key limitation of chemical proteomics is that the addition of a probe handle could create binding artifacts. Therefore, hits from the ABPP screen must be validated using label-free methods that employ the original, unmodified compound.[17][18][19]

| Method | Principle | Advantages | Disadvantages |

| CETSA | Ligand binding increases the thermal stability of a protein, shifting its melting curve to a higher temperature.[20] | Works in intact cells and lysates; provides evidence of direct target engagement in a physiological context.[21][22][23] | Not suitable for all proteins (e.g., some membrane proteins); requires a specific antibody for each target. |

| DARTS | Ligand binding stabilizes a protein's conformation, making it resistant to protease digestion.[24][25] | Requires no compound modification; applicable to complex protein mixtures; can identify targets without prior knowledge.[17][18] | May not work if binding does not sufficiently protect from proteolysis; digestion conditions require optimization. |

This protocol is designed to validate a specific protein hit (e.g., "Protein X") identified from the chemical proteomics screen.

-

Cell Culture & Treatment: Culture an appropriate cell line to ~80% confluency. Treat cells with either vehicle (DMSO) or a saturating concentration (e.g., 10-50 µM) of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide for 1-2 hours.

-

Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer containing protease inhibitors.

-

Heat Challenge: Aliquot the cell suspension into separate PCR tubes. Using a thermal cycler, heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling on ice for 3 minutes.[21][26]

-

Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).[26]

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[26]

-

Analysis by Western Blot: Carefully collect the supernatant (soluble fraction). Quantify total protein, normalize all samples, and analyze for the presence of "Protein X" by SDS-PAGE and Western Blotting using a specific antibody.

-

Data Interpretation: Plot the band intensity for "Protein X" against temperature for both vehicle and compound-treated samples. A shift of the melting curve to the right for the compound-treated sample confirms target engagement.

This protocol can also be used to validate hits or as an alternative unbiased screening method.

-

Proteome Preparation: Prepare a cell lysate with a native protein concentration of 1-2 mg/mL in a suitable buffer (e.g., M-PER or RIPA without harsh detergents).

-

Compound Incubation: Divide the lysate into two main groups: a control group (add vehicle/DMSO) and a treatment group (add N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide). Incubate at room temperature for 1 hour.

-

Protease Digestion: To each main group, add a protease (e.g., pronase or thermolysin) at an optimized concentration. It is critical to perform a preliminary experiment to determine the ideal protease concentration and digestion time that results in substantial but not complete protein degradation. Incubate for a set time (e.g., 30 minutes).[17][19]

-

Stop Digestion: Stop the reaction by adding Laemmli sample buffer and boiling the samples.

-

Analysis:

-

For Validating a Known Hit: Analyze the samples via SDS-PAGE and Western Blot for the protein of interest. A protected target will show a stronger band in the compound-treated lane compared to the vehicle lane.

-

For Unbiased Discovery: Run the samples on a large SDS-PAGE gel and stain with Coomassie Blue. Excise bands that are present or more intense in the compound-treated lane, and identify the proteins via in-gel digestion and mass spectrometry.[18][24]

-

Downstream Confirmation and Conclusion

Positive validation from both a probe-based method (Chemical Proteomics) and at least one label-free method (CETSA or DARTS) provides strong evidence for a direct biological target. The final phase of investigation should involve:

-

Recombinant Protein Assays: Confirming direct inhibition using purified recombinant protein. This allows for the determination of kinetic parameters like IC₅₀ and kᵢ.

-

Cellular Pathway Analysis: Using techniques like Western blotting to probe downstream signaling pathways modulated by the identified target. This connects target engagement to a functional cellular outcome.

-

Structural Biology: Co-crystallization of the compound with its target protein can provide atomic-level detail of the binding interaction, confirming the covalent modification of the specific cysteine residue and guiding future structure-activity relationship (SAR) studies.[27]

References

-

Creative Biolabs. Drug Affinity Responsive Target Stability (Darts). [Link]

- Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology.

-

Pai, M. Y., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences. [Link]

-

Vinogradova, E. V., et al. (2020). Chemoproteomic methods for covalent drug discovery. Cell Chemical Biology. [Link]

- Platel, A., et al. (2016). Drug Affinity Responsive Target Stability (DARTS) to Resolve Protein-Small Molecule Interaction in Arabidopsis.

-

Wang, C., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. [Link]

-

MDPI. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. [Link]

-

Bio-protocol. (2019). Cellular thermal shift assay (CETSA). [Link]

-

Wikipedia. Chemoproteomics. [Link]

-

Li, L., et al. (2014). Chemical proteomic strategies for the discovery and development of anticancer drugs. Proteomics. [Link]

-

Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

-

Theiner, S., et al. (2017). Chemical Proteomics for Target Discovery of Head-to-Tail Cyclized Mini-Proteins. Frontiers in Pharmacology. [Link]

-

Zhang, C., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget. [Link]

- Zhang, C., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget.

-

ACS Publications. (2025). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. [Link]

-

MDPI. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. [Link]

-

bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. [Link]

-

ResearchGate. (2025). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. [Link]

-

MDPI. (2023). Recent Advances in Covalent Drug Discovery. [Link]

-

PubMed. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. [Link]

-

Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

-

SciSpace. (2019). Covalent Inhibition in Drug Discovery. [Link]

-

Zhang, D., et al. (2022). Advanced approaches of developing targeted covalent drugs. RSC Medicinal Chemistry. [Link]

-

MDPI. (2024). Introducing bromine to the molecular structure as a strategy for drug design. [Link]

-

Sharma, P., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry. [Link]

- ResearchGate. (2021). Role of pyridines as enzyme inhibitors in medicinal chemistry.

-

MDPI. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. [Link]

-

RSC Publishing. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. [Link]

Sources

- 1. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genes & Cancer | A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors [genesandcancer.com]

- 8. Recent Advances in Covalent Drug Discovery | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. img01.pharmablock.com [img01.pharmablock.com]

- 12. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 13. tandfonline.com [tandfonline.com]

- 14. Chemoproteomics - Wikipedia [en.wikipedia.org]

- 15. Chemical proteomic strategies for the discovery and development of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]

- 18. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]

- 19. pnas.org [pnas.org]

- 20. pelagobio.com [pelagobio.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

- 24. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]